

Physicochemical Properties of Phenytoin Calcium: A Technical Guide

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Compound of Interest

Compound Name: *Phenytoin calcium*

Cat. No.: *B098065*

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Introduction

Phenytoin, a widely used anticonvulsant, is a weak acid with low aqueous solubility. To enhance its solubility and bioavailability, it is often formulated as a salt. While the sodium salt is the most common, the properties of other salt forms, such as the calcium salt, are of significant interest in drug development, particularly when considering potential interactions with excipients or co-administered substances containing calcium. This technical guide provides an in-depth overview of the known physicochemical properties of **phenytoin calcium**, alongside comparative data for phenytoin free acid and its sodium salt. It also details the standard experimental protocols for determining these properties.

Physicochemical Data Summary

The available quantitative data for **phenytoin calcium** is limited, primarily due to its very low solubility, which makes characterization challenging. The following tables summarize the known properties of **phenytoin calcium** and provide a comparison with phenytoin free acid and phenytoin sodium.

Table 1: General and Structural Properties

Property	Phenytoin	Phenytoin Sodium	Phenytoin Calcium
Molecular Formula	C ₁₅ H ₁₂ N ₂ O ₂	C ₁₅ H ₁₁ N ₂ NaO ₂	C ₃₀ H ₂₂ CaN ₄ O ₄
Molecular Weight (g/mol)	252.27	274.25	542.60
Appearance	White, odorless powder	White, odorless powder	Presumed to be a white powder
CAS Number	57-41-0	630-93-3	17199-74-5

Table 2: Physicochemical Properties

Property	Phenytoin	Phenytoin Sodium	Phenytoin Calcium
Aqueous Solubility	Practically insoluble in water (0.032 g/L at 22°C)[1]	Soluble in water (approx. 1 g/66 mL)[1]	Extremely poor solubility inferred; quantitative data not available
Melting Point	295–298 °C[2]	Decomposes	Data not available
pKa	8.0-9.2[3]	Not applicable	Not applicable (salt of a weak acid)
LogP (Octanol/Water)	2.47[1]	Not applicable	Not applicable
Dissolution Rate	Slow	Rapid	Extremely poor; ~30% dissolved after 24 hours[4]
Polymorphism	Exists in multiple polymorphic forms	Exists in multiple polymorphic forms	Data not available

Experimental Protocols

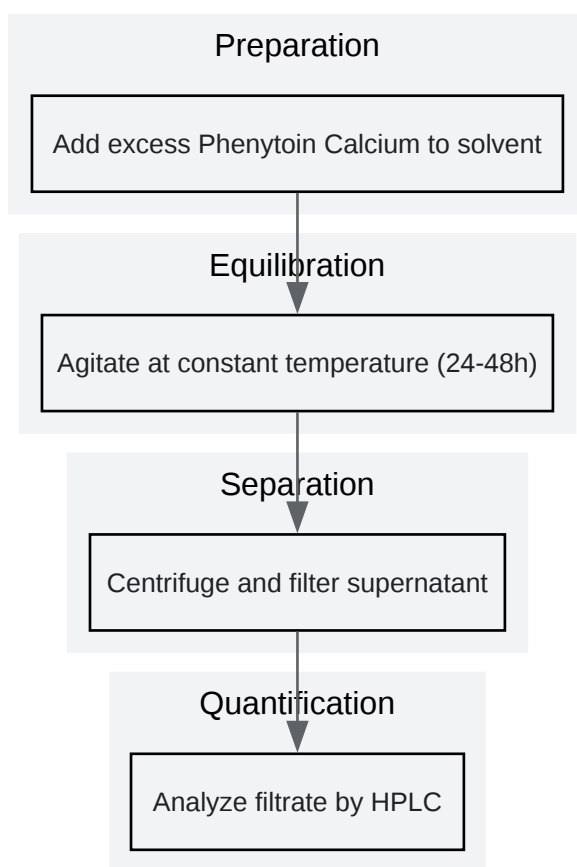
The following are detailed methodologies for key experiments used to characterize the physicochemical properties of pharmaceutical salts like **phenytoin calcium**.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

- **Preparation:** An excess amount of the **phenytoin calcium** salt is added to a series of vials containing a known volume of the test medium (e.g., purified water, buffers of different pH).
- **Equilibration:** The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- **Sample Separation:** After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a chemically inert, non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
- **Quantification:** The concentration of phenytoin in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Reporting:** The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.



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Shake-flask solubility determination workflow.

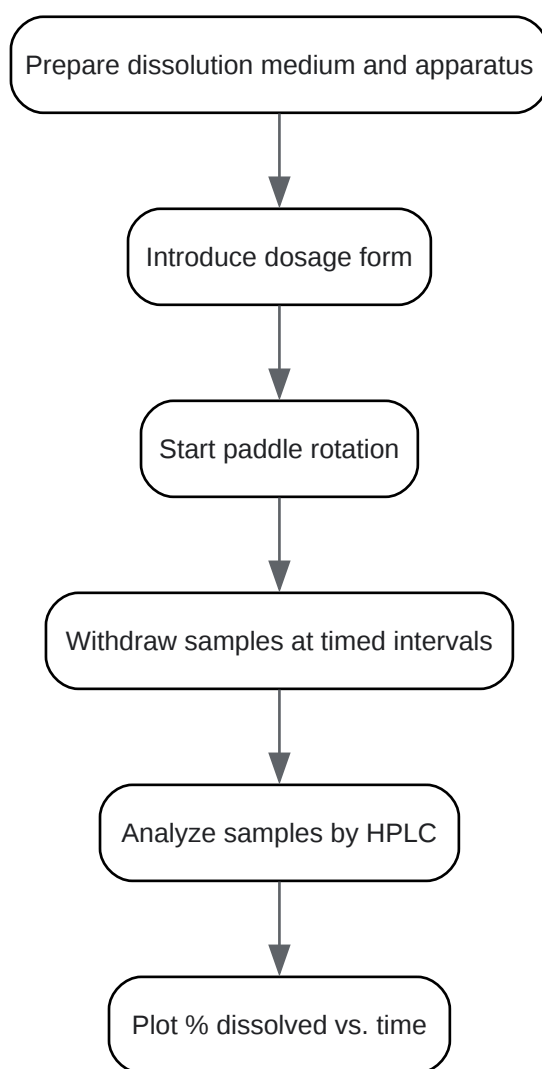
Dissolution Rate Testing (USP <711>)

Dissolution testing measures the rate and extent to which a drug substance from a dosage form dissolves in a liquid medium.

Protocol (using USP Apparatus 2 - Paddle):

- **Apparatus Setup:** A dissolution vessel is filled with a specified volume (e.g., 900 mL) of a defined dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8). The medium is deaerated and maintained at a constant temperature of $37 \pm 0.5^{\circ}\text{C}$. The paddle is set to rotate at a specified speed (e.g., 50 rpm).
- **Sample Introduction:** A tablet or capsule containing **phenytoin calcium** is dropped into the vessel.

- **Sampling:** At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), an aliquot of the dissolution medium is withdrawn. An equivalent volume of fresh, pre-warmed medium is replaced to maintain a constant volume.
- **Analysis:** The amount of dissolved phenytoin in each sample is quantified using a suitable analytical method, typically HPLC.
- **Data Presentation:** The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile.



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USP <711> dissolution testing workflow.

Polymorphism Screening

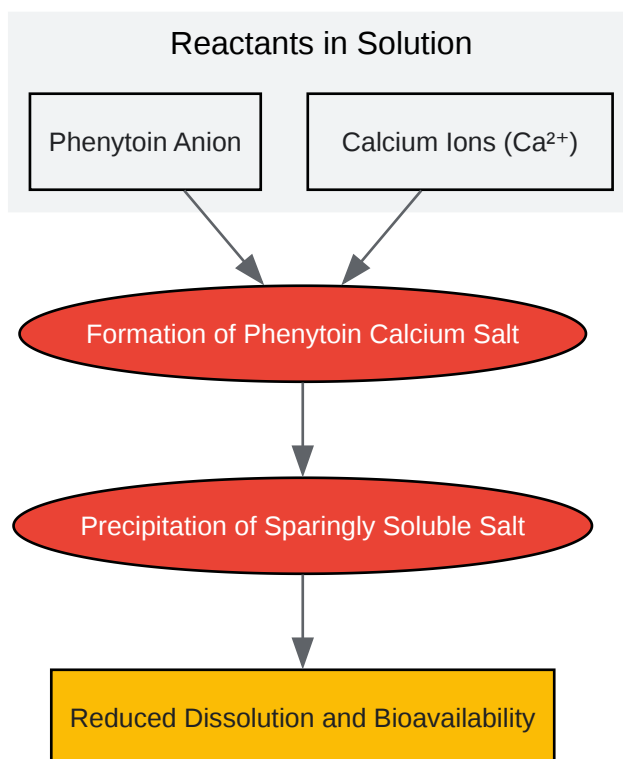
Polymorphism screening is essential to identify all possible crystalline forms of a drug substance, as different polymorphs can have different physicochemical properties.

Protocol:

- **Sample Generation:** **Phenytoin calcium** is subjected to various crystallization conditions, including different solvents, temperatures, and cooling rates, to induce the formation of different polymorphs.
- **Primary Characterization (High-Throughput):** The resulting solid forms are analyzed using techniques like Powder X-ray Diffraction (PXRD) and Raman spectroscopy to identify unique crystalline structures.
- **Thermal Analysis:** Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, desolvation, and thermal stability of each identified form.
- **Thermodynamic Stability:** Slurry experiments are conducted to determine the most thermodynamically stable form at a given temperature.
- **Hygroscopicity:** The water sorption-desorption behavior of the stable form is assessed using dynamic vapor sorption (DVS).

Signaling Pathways and Logical Relationships Interaction of Phenytoin with Calcium Ions

The poor bioavailability of phenytoin in the presence of calcium-containing substances can be attributed to the formation of the sparingly soluble **phenytoin calcium** salt. This interaction is a critical consideration in formulation development and for patient counseling regarding co-administration with calcium supplements or antacids.



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Formation of **phenytoin calcium** and its impact.

Conclusion

The available evidence strongly indicates that **phenytoin calcium** is a sparingly soluble salt with a very low dissolution rate. This has significant implications for its potential use in pharmaceutical formulations and highlights the importance of avoiding co-administration of phenytoin with calcium-containing products to prevent reduced bioavailability. While specific quantitative data for many of its physicochemical properties are lacking in the public domain, the standard experimental protocols outlined in this guide provide a clear framework for the comprehensive characterization of this and other poorly soluble pharmaceutical salts. Further research is warranted to fully elucidate the solid-state properties of **phenytoin calcium**, including its potential for polymorphism.

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